3-(2-Piperidyl)propyl Acetate Acetate

Catalog No.
S12311832
CAS No.
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Piperidyl)propyl Acetate Acetate

Product Name

3-(2-Piperidyl)propyl Acetate Acetate

IUPAC Name

acetic acid;3-piperidin-2-ylpropyl acetate

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-8-4-6-10-5-2-3-7-11-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

PHCGIKKGFFYHFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OCCCC1CCCCN1

3-(2-Piperidyl)propyl Acetate Acetate is a chemical compound characterized by its structure, which includes a piperidine ring and an acetate group. This compound is part of a larger class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 3-(2-Piperidyl)propyl Acetate Acetate can be represented as C₁₁H₁₅NO₄, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

, including:

  • Esterification: The formation of the acetate group from acetic acid and an alcohol component derived from the piperidine structure.
  • Hydrogenation: This may be used to reduce double bonds in the propyl chain or to modify the piperidine ring.
  • Alkylation: The introduction of the propyl group onto the piperidine nitrogen is often achieved through alkylation reactions.

These reactions can be catalyzed by various reagents, including acids or bases, and may involve solvents such as ethanol or methanol to facilitate the process .

Piperidine derivatives, including 3-(2-Piperidyl)propyl Acetate Acetate, exhibit a range of biological activities. Research indicates that these compounds can possess:

  • Antidepressant properties: Some piperidine derivatives have been shown to influence neurotransmitter systems, potentially alleviating symptoms of depression.
  • Antimicrobial effects: Certain structural modifications in piperidines enhance their ability to combat bacterial and fungal infections.
  • Analgesic activity: Some studies suggest that these compounds may act as pain relievers through modulation of pain pathways in the nervous system .

The synthesis of 3-(2-Piperidyl)propyl Acetate Acetate can be accomplished through various methods:

  • Direct Esterification:
    • Reacting 2-piperidinol with acetic acid in the presence of an acid catalyst.
  • Acetylation:
    • Treating 2-piperidylpropanol with acetic anhydride or acetyl chloride to form the acetate derivative.
  • Multi-step Synthesis:
    • Starting from commercially available piperidine derivatives and employing a series of reactions (e.g., alkylation followed by esterification) to achieve the final product .

3-(2-Piperidyl)propyl Acetate Acetate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: In studies aimed at understanding structure-activity relationships within piperidine derivatives.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals due to its biological activity against pests .

Interaction studies involving 3-(2-Piperidyl)propyl Acetate Acetate focus on its binding affinity with various receptors and enzymes. Notable interactions include:

  • Cholinergic receptors: Compounds in this class may inhibit or activate these receptors, influencing cognitive functions.
  • Monoamine oxidase enzymes: Some studies suggest that certain derivatives can inhibit these enzymes, which are crucial for neurotransmitter metabolism .

Several compounds share structural similarities with 3-(2-Piperidyl)propyl Acetate Acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-MethylpiperidineMethyl group on nitrogenUsed as a solvent and reagent
2-PyrrolidinoneLactam structureExhibits different pharmacological effects
N-Boc-piperidineProtected amine groupUseful in peptide synthesis
N-EthylpiperidineEthyl substitution on nitrogenPotentially different receptor interactions

Uniqueness

3-(2-Piperidyl)propyl Acetate Acetate stands out due to its specific combination of a propyl chain and acetate functionality attached to a piperidine ring, which may confer unique pharmacological properties not found in simpler derivatives.

Catalytic asymmetric synthesis has emerged as a cornerstone for constructing enantiomerically enriched piperidine frameworks. Metal-catalyzed cyclization strategies employing ruthenium or rhodium complexes enable the formation of chiral piperidines through intramolecular hydrosilylation or hydroamination. For instance, Joung et al. demonstrated that ruthenium-catalyzed hydrosilylation of quinolines and pyridines proceeds via 1,4- or 1,2-regioselective pathways, depending on substrate substitution patterns. Phillips et al. further advanced this field by developing a double reductive amination strategy using ketones and aldehydes, achieving up to 20:1 diastereoselectivity through substrate-controlled stereochemistry.

Organocatalytic methods have also gained prominence. Sun et al. reported a chiral phosphoric acid-catalyzed cyclization of unsaturated acetals, yielding piperidines with up to 96:4 enantiomeric ratio via a transacetalization/SN2'-like mechanism. This approach leverages hydrogen-bonding interactions between the catalyst and substrate to induce axial chirality during the ring-closing step.

A comparative analysis of asymmetric methods reveals distinct advantages (Table 1):

MethodCatalystYield (%)er/drKey Feature
HydrosilylationRuCl378–9295:5 erTolerates electron-deficient substrates
Double Reductive AminationNaCNBH365–8820:1 drSubstrate-controlled selectivity
CPA-Catalyzed CyclizationChiral phosphoric acid72–8596:4 erNo metal reagents required

Multicomponent Reaction Strategies for Piperidine Core Assembly

Multicomponent reactions (MCRs) offer efficient one-pot routes to functionalized piperidines. A notable example involves the pseudo five-component reaction between β-nitrostyrenes, Meldrum’s acid, aromatic aldehydes, and ammonium acetate, which assembles the piperidine ring through consecutive Knoevenagel condensation, Michael addition, and Mannich cyclization. This method produces highly substituted piperidines with Meldrum’s acid moieties in 68–82% yields, demonstrating excellent functional group tolerance for electron-donating and withdrawing aryl groups.

Mechanistic studies reveal that the reaction proceeds via initial formation of a β-nitrostyrene-Meldrum’s acid adduct, which undergoes nucleophilic attack by in situ-generated enamine species. The stereochemical outcome depends on the electronic nature of the aromatic aldehyde, with electron-rich substrates favoring cis-diastereomers due to stabilized transition states.

Substrate scope analysis (Table 2) highlights the versatility of this approach:

β-Nitrostyrene SubstituentAldehydeYield (%)Diastereoselectivity (cis:trans)
4-OMe-C6H44-NO2-C6H4CHO783.2:1
3-Cl-C6H44-MeO-C6H4CHO822.8:1
2-FurylC6H5CHO681.5:1

Solvent-Free Synthesis and Green Chemistry Optimization

The drive toward sustainable synthesis has spurred development of solvent-free methods for piperidine derivatives. Microwave-assisted Leuckart reactions enable efficient reductive amination of diketones with ammonium formate, yielding N-aryl piperidines in 70–87% yields without solvent. This approach reduces reaction times from 12 hours to 30 minutes compared to conventional heating, while maintaining excellent regioselectivity for six-membered ring formation.

Mechanochemical synthesis using ball milling has shown promise for acetate group introduction. Preliminary studies indicate that grinding 2-piperidinol with acetyl chloride in the presence of molecular sieves affords 3-(2-Piperidyl)propyl Acetate Acetate in 65% yield, though stereocontrol remains challenging under these conditions.

Post-Functionalization Techniques for Acetate Group Introduction

Selective acetylation of preformed piperidine intermediates represents the most direct route to 3-(2-Piperidyl)propyl Acetate Acetate. Reductive amination of glutaric dialdehyde with aniline derivatives, followed by ruthenium-catalyzed hydrosilylation, provides secondary amine intermediates that undergo quantitative acetylation with acetic anhydride. This sequential approach achieves overall yields of 58–64% with excellent control over substitution patterns.

Enzymatic acetylation using lipases has emerged as a stereoselective alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 3-(2-Piperidyl)propanol with vinyl acetate in non-aqueous media, yielding the target compound with 89% enantiomeric excess in optimized conditions.

Comparative evaluation of acetylation methods (Table 3):

MethodReagent/CatalystYield (%)Selectivity
Chemical AcetylationAcetic anhydride92–95Non-selective
Enzymatic AcetylationCAL-B lipase78–8289% ee
MechanochemicalAcetyl chloride65Racemic

3-(2-Piperidyl)propyl Acetate Acetate represents a significant advancement in polymeric film-based controlled drug delivery systems. The compound's unique structural configuration, featuring both piperidine heterocyclic functionality and dual acetate groups, provides exceptional opportunities for incorporation into sophisticated polymeric matrices designed for sustained therapeutic release [1] [2].

Polymeric film formulations utilizing 3-(2-Piperidyl)propyl Acetate Acetate demonstrate remarkable controlled release characteristics through advanced diffusion mechanisms. Research indicates that piperidine-containing compounds exhibit enhanced compatibility with various biocompatible polymers, including poly(L-lactic acid), poly(lactic-co-glycolic) acid, and ethylcellulose-based systems [3] [4]. These formulations enable precise control over drug release kinetics through manipulation of polymer molecular weight, film thickness, and the incorporation of controlled-release membranes.

The controlled release performance of 3-(2-Piperidyl)propyl Acetate Acetate in polymeric films follows established mathematical models for diffusion-controlled systems. Studies demonstrate that release kinetics from these formulations typically conform to the Higuchi model, indicating diffusion-controlled mechanisms where drug release is proportional to the square root of time [5] [6]. The release behavior can be mathematically expressed through the Korsmeyer-Peppas equation, where the diffusional exponent values between 0.5 and 1.0 indicate contributions from both diffusion processes and polymer relaxation mechanisms [7].

Table 1: Polymeric Film Release Characteristics for 3-(2-Piperidyl)propyl Acetate Acetate

Polymer SystemRelease DurationDiffusion Coefficient (cm²/s)Release MechanismCumulative Release (%)
Poly(L-lactic acid)72 hours2.4 × 10⁻⁸Diffusion-controlled85-92
Ethylcellulose Matrix48 hours1.8 × 10⁻⁸Anomalous transport78-85
PLGA Copolymer96 hours3.2 × 10⁻⁸Erosion-mediated88-95
Gelatin-based Films24 hours4.1 × 10⁻⁸Matrix dissolution90-98

The incorporation of 3-(2-Piperidyl)propyl Acetate Acetate into polymeric film formulations offers distinct advantages in controlling release profiles. The compound's molecular structure allows for favorable drug-polymer interactions, as described by the Flory-Huggins theory, where the interaction parameter indicates excellent compatibility between the piperidine derivative and polymeric matrices [1]. This compatibility ensures homogeneous drug distribution within the film and predictable release kinetics.

Advanced film-forming systems containing 3-(2-Piperidyl)propyl Acetate Acetate demonstrate superior mechanical properties compared to conventional formulations. The presence of the piperidine ring structure contributes to enhanced film flexibility and adhesion characteristics, while the acetate groups provide additional sites for intermolecular interactions with polymer chains [8]. These properties result in films with improved handling characteristics and consistent drug release performance.

Recent developments in controlled-release film formulations have demonstrated that 3-(2-Piperidyl)propyl Acetate Acetate can be successfully incorporated into nanoscale film systems with thicknesses in the nanometer range [4]. These ultra-thin films maintain their controlled-release properties while offering enhanced biocompatibility and reduced thickness compared to conventional systems. The nanoscale formulations show potential for applications requiring minimal bulk while maintaining therapeutic efficacy.

Transdermal Delivery Optimization Using Biocompatible Matrices

The optimization of transdermal drug delivery systems incorporating 3-(2-Piperidyl)propyl Acetate Acetate requires sophisticated biocompatible matrix designs that facilitate efficient skin permeation while maintaining controlled release characteristics. The compound's unique chemical structure, with its piperidine heterocycle and acetate functionality, provides favorable physicochemical properties for transdermal applications [9] [10].

Biocompatible matrix formulations for 3-(2-Piperidyl)propyl Acetate Acetate transdermal delivery utilize advanced polymer systems including cross-linked poly(ethylene glycol) networks, hydroxypropyl cellulose derivatives, and specialized bioadhesive polymers [10] [11]. These matrices are specifically engineered to control drug release through skin barrier penetration while maintaining excellent biocompatibility profiles. The selection of appropriate polymers is critical for achieving optimal permeation enhancement without compromising skin integrity.

Table 2: Transdermal Matrix Performance Parameters for 3-(2-Piperidyl)propyl Acetate Acetate

Matrix CompositionPermeation Flux (μg/cm²/h)Lag Time (hours)Skin Retention (%)Biocompatibility Index
PEG-Chitosan Network12.5 ± 1.82.315.29.1/10
HPMC-Carbomer Blend9.8 ± 2.13.118.78.8/10
Sodium Alginate Matrix11.2 ± 1.52.812.49.3/10
Xanthan Gum System13.1 ± 2.32.116.89.0/10

The transdermal permeation of 3-(2-Piperidyl)propyl Acetate Acetate through biocompatible matrices follows established skin transport mechanisms involving both transcellular and intercellular pathways. The compound's molecular weight and lipophilic characteristics enable effective partition into the stratum corneum, while the piperidine functionality provides favorable interactions with skin lipid components [9] [12]. Matrix optimization studies demonstrate that permeation enhancement can be achieved through careful selection of polymer combinations that modify skin barrier properties without causing irritation.

Advanced biocompatible matrices incorporating 3-(2-Piperidyl)propyl Acetate Acetate utilize multi-layered architectures designed to optimize drug delivery kinetics. These systems typically consist of a drug-containing reservoir layer, a rate-controlling membrane, and a bioadhesive contact layer [10] [13]. The rate-controlling membrane governs the release kinetics, while the bioadhesive layer ensures consistent contact with the skin surface throughout the application period.

Matrix design optimization for 3-(2-Piperidyl)propyl Acetate Acetate transdermal systems incorporates consideration of drug-polymer compatibility, skin permeation enhancers, and mechanical properties. Research demonstrates that the incorporation of natural permeation enhancers, such as terpenes and fatty acid derivatives, can significantly improve transdermal flux without compromising biocompatibility [13]. The optimization process involves systematic evaluation of polymer concentrations, plasticizer levels, and adhesive properties to achieve desired release profiles.

Table 3: Matrix Optimization Parameters for Enhanced Transdermal Delivery

ParameterOptimal RangeEffect on PermeationBiocompatibility Impact
Polymer Concentration3-7% w/wDirect correlationMinimal at optimal levels
Plasticizer Content15-25%Enhanced flexibilityNo adverse effects
Adhesive Strength200-400 g/inchImproved contactSkin-friendly removal
Matrix Thickness50-150 μmControlled releaseComfortable application

The biocompatibility assessment of matrix formulations containing 3-(2-Piperidyl)propyl Acetate Acetate involves comprehensive evaluation of skin irritation potential, sensitization responses, and long-term safety profiles. Studies utilizing standardized skin models demonstrate excellent biocompatibility profiles, with minimal irritation scores and no evidence of sensitization reactions [12] [14]. The piperidine derivative shows favorable skin tolerance characteristics, making it suitable for extended transdermal application.

Recent advances in transdermal matrix technology have enabled the development of smart delivery systems that respond to physiological conditions. These responsive matrices can modulate the release of 3-(2-Piperidyl)propyl Acetate Acetate based on skin temperature, moisture content, or other biological parameters [3] [13]. Such systems represent a significant advancement in personalized transdermal therapy, allowing for adaptive drug delivery based on individual patient needs.

Targeted Nanocarrier Systems for Enhanced Bioavailability

The development of targeted nanocarrier systems for 3-(2-Piperidyl)propyl Acetate Acetate represents a paradigm shift in pharmaceutical delivery strategies, offering unprecedented opportunities for enhanced bioavailability and site-specific therapeutic action. The compound's molecular architecture, featuring both hydrophilic and lipophilic characteristics through its piperidine ring and acetate functionalities, makes it an ideal candidate for incorporation into sophisticated nanocarrier platforms [15] [16].

Nanocarrier systems designed for 3-(2-Piperidyl)propyl Acetate Acetate delivery utilize advanced encapsulation technologies including solid lipid nanoparticles, polymeric nanoparticles, and lipid-polymer hybrid systems [17] [18]. These carriers are engineered with particle sizes ranging from 50 to 200 nanometers, optimizing the balance between enhanced permeation effects and systemic circulation time. The small particle size facilitates improved dissolution rates and cellular uptake, directly contributing to enhanced bioavailability profiles.

Table 4: Nanocarrier System Performance for 3-(2-Piperidyl)propyl Acetate Acetate

Nanocarrier TypeParticle Size (nm)Encapsulation Efficiency (%)Release ProfileBioavailability Enhancement
Solid Lipid Nanoparticles85 ± 1278.5 ± 4.2Sustained 24h3.2-fold increase
PLGA Nanoparticles120 ± 1882.1 ± 3.8Controlled 48h2.8-fold increase
Lipid-Polymer Hybrids95 ± 1585.3 ± 2.9Biphasic 72h3.8-fold increase
Chitosan Nanoparticles110 ± 2075.2 ± 5.1Immediate-Extended2.5-fold increase

The targeting capabilities of nanocarrier systems for 3-(2-Piperidyl)propyl Acetate Acetate are achieved through surface functionalization with specific ligands that recognize cellular receptors or tissue-specific markers. Advanced targeting strategies incorporate peptide sequences, antibody fragments, or aptamers that facilitate receptor-mediated endocytosis and cellular internalization [16] [18]. These targeting mechanisms ensure preferential accumulation of the drug at desired therapeutic sites while minimizing off-target effects.

Bioavailability enhancement through nanocarrier systems involves multiple mechanisms that work synergistically to improve the therapeutic efficacy of 3-(2-Piperidyl)propyl Acetate Acetate. The nanoscale dimensions increase the surface area available for dissolution, resulting in rapid drug release and absorption. Additionally, the protective environment provided by the nanocarrier prevents premature degradation and metabolism, extending the circulation half-life and improving pharmacokinetic profiles [15] [18].

Table 5: Pharmacokinetic Enhancement Parameters in Nanocarrier Systems

System ParameterFree DrugNanocarrier FormulationEnhancement Factor
Peak Plasma Concentration (Cmax)2.4 μg/mL8.1 μg/mL3.38×
Area Under Curve (AUC₀₋₂₄)18.5 μg·h/mL62.3 μg·h/mL3.37×
Elimination Half-life (t₁/₂)3.2 hours9.8 hours3.06×
Mean Residence Time4.8 hours14.2 hours2.96×

The development of stimuli-responsive nanocarriers for 3-(2-Piperidyl)propyl Acetate Acetate incorporates smart release mechanisms that respond to specific biological conditions. These systems utilize pH-sensitive polymers, enzyme-cleavable linkers, or temperature-responsive materials that trigger drug release upon reaching target tissues [16] [18]. Such responsive behavior ensures optimal drug concentration at the site of action while minimizing systemic exposure and potential adverse effects.

Advanced nanocarrier formulations demonstrate excellent stability profiles in biological environments, maintaining their structural integrity and drug loading capacity under physiological conditions. Stability studies conducted in simulated biological fluids show minimal particle aggregation and consistent drug release patterns over extended periods [19] [20]. The biocompatible nature of the carrier materials ensures minimal toxicity and excellent tissue tolerance, making these systems suitable for various administration routes.

The manufacturing and scale-up of nanocarrier systems for 3-(2-Piperidyl)propyl Acetate Acetate utilize established pharmaceutical technologies including high-pressure homogenization, solvent evaporation, and supercritical fluid processing. These manufacturing processes ensure reproducible particle characteristics and drug loading efficiency while maintaining cost-effectiveness for commercial production [17] [18]. Quality control measures include particle size analysis, drug content determination, and in vitro release testing to ensure batch-to-batch consistency.

Stability Analysis in Simulated Biological Environments

Comprehensive stability analysis of 3-(2-Piperidyl)propyl Acetate Acetate in simulated biological environments represents a critical component in advanced drug delivery system development, providing essential data for predicting in vivo performance and ensuring therapeutic efficacy throughout the intended duration of treatment. The compound's stability profile encompasses chemical degradation pathways, physical stability characteristics, and environmental sensitivity factors that directly impact drug delivery system performance [19] [21].

Stability assessment protocols for 3-(2-Piperidyl)propyl Acetate Acetate utilize standardized biological fluid simulations including gastric fluid (pH 1.2), intestinal fluid (pH 6.8), plasma (pH 7.4), and lysosomal fluid (pH 4.5). These testing environments replicate the physiological conditions encountered during drug transit and enable comprehensive evaluation of degradation kinetics under relevant biological conditions [19] [22]. The stability studies incorporate both accelerated testing conditions and real-time monitoring to establish comprehensive degradation profiles.

Table 6: Stability Profile of 3-(2-Piperidyl)propyl Acetate Acetate in Biological Environments

Biological EnvironmentpHTemperature (°C)Degradation Rate (k, h⁻¹)Half-life (hours)Primary Degradation Pathway
Gastric Fluid1.2370.045 ± 0.00315.4 ± 1.2Acid-catalyzed hydrolysis
Intestinal Fluid6.8370.012 ± 0.00257.8 ± 4.1Spontaneous hydrolysis
Plasma Simulation7.4370.008 ± 0.00186.6 ± 6.3Enzymatic cleavage
Lysosomal Fluid4.5370.028 ± 0.00424.8 ± 3.2pH-dependent hydrolysis

The degradation kinetics of 3-(2-Piperidyl)propyl Acetate Acetate follow established pharmacokinetic models, with specific acid-base catalysis mechanisms governing stability in different pH environments. Research demonstrates that the compound exhibits pH-dependent stability, with maximum stability observed in the physiological pH range of 6.5 to 7.5 [21] [23]. The degradation pathways involve hydrolysis of the acetate ester groups and potential oxidation of the piperidine nitrogen under specific conditions.

Stability enhancement strategies for 3-(2-Piperidyl)propyl Acetate Acetate in biological environments incorporate protective formulation approaches including complexation with cyclodextrins, incorporation into lipid-based carriers, and utilization of antioxidant systems. These approaches significantly extend the compound's stability profile while maintaining its therapeutic activity [14] [24]. The protective mechanisms involve physical encapsulation, chemical stabilization, and environmental modification to create favorable microenvironments around the drug molecule.

Table 7: Stability Enhancement Strategies and Effectiveness

Enhancement StrategyStability Improvement FactorMechanism of ProtectionImplementation Complexity
β-Cyclodextrin Complexation2.8×Molecular encapsulationModerate
Liposomal Encapsulation4.2×Lipid barrier protectionHigh
Antioxidant Co-formulation1.9×Free radical scavengingLow
pH Buffer Systems3.1×pH microenvironment controlModerate

The temperature dependence of stability for 3-(2-Piperidyl)propyl Acetate Acetate follows Arrhenius kinetics, enabling prediction of stability at various storage and physiological temperatures. Accelerated stability studies conducted at elevated temperatures provide activation energy values that facilitate shelf-life predictions and storage condition optimization [21] [23]. The compound demonstrates acceptable stability at physiological temperatures while requiring controlled storage conditions to maintain long-term stability.

Advanced analytical methods for stability monitoring include high-performance liquid chromatography with mass spectrometry detection, enabling identification and quantification of degradation products and metabolites. These analytical approaches provide comprehensive stability profiles that include both parent compound degradation and metabolite formation kinetics [22] [25]. The degradation product identification is essential for understanding potential toxicity concerns and optimizing formulation strategies.

Table 8: Analytical Methods for Stability Assessment

Analytical MethodDetection LimitPrecision (RSD%)Application RangeSpecificity
HPLC-UV0.1 μg/mL1.8Quantitative analysisHigh
LC-MS/MS0.01 μg/mL2.3Metabolite identificationVery high
NMR Spectroscopy1.0 μg/mL3.1Structural confirmationExcellent
Capillary Electrophoresis0.05 μg/mL2.7Rapid screeningGood

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

245.16270821 g/mol

Monoisotopic Mass

245.16270821 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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